Asenapine N-Oxide

Description

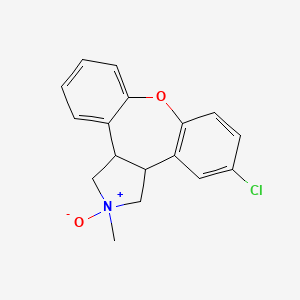

Structure

3D Structure

Properties

CAS No. |

128949-51-9 |

|---|---|

Molecular Formula |

C17H16ClNO2 |

Molecular Weight |

301.8 g/mol |

IUPAC Name |

(2R,6R)-9-chloro-4-methyl-4-oxido-13-oxa-4-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |

InChI |

InChI=1S/C17H16ClNO2/c1-19(20)9-14-12-4-2-3-5-16(12)21-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-,19?/m0/s1 |

InChI Key |

NKNYMFHSPDODLJ-YIYRCGFGSA-N |

SMILES |

C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-] |

Isomeric SMILES |

C[N+]1(C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-] |

Canonical SMILES |

C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-] |

Synonyms |

(3aR-trans)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole 2-Oxide; |

Origin of Product |

United States |

Foundational & Exploratory

Asenapine N-Oxide chemical structure and properties

An In-depth Technical Guide to Asenapine N-Oxide: Structure, Properties, Synthesis, and Analysis

Authored by a Senior Application Scientist

Foreword: The Evolving Landscape of Metabolite Analysis in Drug Development

In the realm of pharmaceutical sciences, the exhaustive characterization of a drug candidate extends far beyond the parent molecule. Understanding the metabolic fate of a therapeutic agent is paramount to deciphering its complete pharmacological and toxicological profile. Metabolites can range from inactive byproducts to pharmacologically active species that contribute to the drug's efficacy or, conversely, to its adverse effect profile. Asenapine, an atypical antipsychotic, undergoes extensive metabolism, giving rise to a number of derivatives. Among these, this compound represents a key oxidative metabolite. This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, a representative synthetic route, and a detailed analytical protocol for its quantification, thereby providing a holistic understanding of this significant metabolite.

Introduction to Asenapine and the Significance of its N-Oxide Metabolite

Asenapine is an atypical antipsychotic medication utilized in the treatment of schizophrenia and bipolar I disorder.[1][2] Its therapeutic action is mediated through a combination of antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[3] Like many pharmaceuticals, asenapine is extensively metabolized in the body, primarily through oxidative pathways mediated by cytochrome P450 enzymes (notably CYP1A2) and direct glucuronidation.[1]

The study of asenapine's metabolites is crucial for a complete understanding of its disposition in the body. The formation of an N-oxide derivative is a common metabolic pathway for tertiary amines. This compound is one of the identified metabolites of asenapine.[4] Characterizing such metabolites is essential during drug development to assess their potential for pharmacological activity, contribution to the overall safety profile, and to ensure that analytical methods for the parent drug can distinguish it from its metabolites.

This guide will focus specifically on this compound, providing detailed technical information that is often dispersed across various sources. By consolidating this information, we aim to provide a valuable resource for researchers working on the analysis of asenapine and its related compounds.

Chemical Structure and Physicochemical Properties

A fundamental starting point for the study of any chemical entity is the precise definition of its structure and properties.

Chemical Structure

This compound is formed by the oxidation of the tertiary amine nitrogen atom in the pyrrolidine ring of the asenapine molecule.

Sources

- 1. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Randomized, Double-Blind, Placebo-Controlled Trial of Asenapine Maintenance Therapy in Adults With an Acute Manic or Mixed Episode Associated With Bipolar I Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

An In-Depth Technical Guide to the Formation of Asenapine N-Oxide from Asenapine Metabolism

This guide provides a comprehensive technical overview of the formation of Asenapine N-oxide, a key metabolite of the atypical antipsychotic Asenapine. Tailored for researchers, scientists, and drug development professionals, this document delves into the core enzymatic pathways, robust experimental methodologies for identification and quantification, and the scientific rationale underpinning these advanced analytical techniques.

Introduction: The Metabolic Fate of Asenapine

Asenapine is an atypical antipsychotic utilized in the management of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is largely dictated by its extensive metabolism following administration. The biotransformation of Asenapine is complex, involving multiple enzymatic pathways that lead to a variety of metabolites. Understanding the formation of these metabolites, including this compound, is paramount for a complete characterization of the drug's disposition, potential for drug-drug interactions, and overall safety profile.

Asenapine is primarily metabolized through two major routes: direct glucuronidation, predominantly mediated by UGT1A4, and oxidative metabolism, mainly catalyzed by cytochrome P450 (CYP) isoenzymes, with CYP1A2 playing a principal role.[2][3][4] Other CYPs, such as CYP3A4 and CYP2D6, contribute to a lesser extent.[2] Among the array of metabolites, this compound has been identified as a probable excretory metabolite, particularly in conjunction with subsequent hydroxylation and conjugation reactions.[5] Its formation is indicative of oxidative metabolism, a critical pathway in the clearance of Asenapine.

Enzymatic Pathways of this compound Formation

The introduction of an oxygen atom to the tertiary amine of the pyrrole ring in Asenapine results in the formation of this compound, chemically identified as (3aR-trans)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c] pyrrole 2-Oxide.[6][7] This oxidative transformation is primarily catalyzed by two superfamilies of enzymes: the Cytochrome P450 (CYP) system and the Flavin-containing Monooxygenases (FMOs).

While direct studies definitively assigning the N-oxidation of Asenapine to a specific enzyme are not extensively published, the known substrate specificities of these enzyme families provide a strong basis for a proposed mechanism. Given that CYP1A2 is the primary enzyme responsible for the oxidative metabolism of Asenapine, it is a strong candidate for mediating its N-oxidation.[2][3][4] FMOs are also well-known to catalyze the N-oxygenation of a wide array of xenobiotics containing a nucleophilic nitrogen atom.[8] Therefore, it is highly probable that both CYP and FMO systems contribute to the formation of this compound in vivo.

Diagram 1: Proposed Metabolic Pathway of Asenapine to this compound

Caption: Proposed enzymatic conversion of Asenapine to this compound.

Experimental Methodologies for the Study of this compound Formation

A multi-faceted approach is required to thoroughly investigate the formation of this compound, encompassing both in vitro and in vivo studies. The following protocols provide a framework for the robust identification and quantification of this metabolite.

Part 1: In Vitro Characterization using Human Liver Microsomes

The causality behind this experimental choice lies in the fact that human liver microsomes (HLMs) are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, including CYPs and FMOs, making them an ideal system to study in vitro metabolism in a setting that closely mimics the human liver.

Protocol 1: Incubation of Asenapine with Human Liver Microsomes

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a final incubation volume of 200 µL containing:

-

100 mM potassium phosphate buffer (pH 7.4)

-

1 mg/mL pooled human liver microsomes

-

Asenapine (final concentration range of 1-50 µM, dissolved in a minimal amount of organic solvent like methanol or DMSO, with the final solvent concentration not exceeding 1%)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride). For FMO-specific reactions, NADPH is also required.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at 14,000 rpm for 10 minutes to pellet the precipitated protein. Transfer the supernatant to a clean tube for subsequent LC-MS/MS analysis.

Part 2: Identification and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for metabolite identification and quantification due to its high sensitivity, selectivity, and ability to provide structural information.

Protocol 2: LC-MS/MS Analysis of Asenapine and this compound

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separating Asenapine and its metabolites.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes at a flow rate of 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for structural elucidation.

-

Multiple Reaction Monitoring (MRM): For quantification, monitor specific precursor-to-product ion transitions for Asenapine and this compound.

-

-

Data Analysis:

-

Identification: Compare the retention time and MS/MS fragmentation pattern of the suspected this compound peak with that of a synthesized authentic standard. The mass difference between Asenapine and its N-oxide will be +16 Da.

-

Quantification: Generate a calibration curve using the authentic standard of this compound to quantify its formation in the in vitro incubations.

-

Diagram 2: Experimental Workflow for In Vitro Metabolism Studies

Caption: Step-by-step workflow for in vitro metabolism studies of Asenapine.

Part 3: In Vivo Confirmation and Quantification

In vivo studies in preclinical species and humans are essential to confirm the physiological relevance of in vitro findings and to quantify the extent of this compound formation.

Protocol 3: Analysis of In Vivo Samples

-

Sample Collection: Collect plasma and urine samples from subjects administered with Asenapine at various time points.

-

Sample Preparation:

-

Plasma: Perform protein precipitation with acetonitrile or a more selective sample clean-up technique like solid-phase extraction (SPE) to remove interfering matrix components.

-

Urine: Dilute urine samples with the initial mobile phase before injection.

-

-

LC-MS/MS Analysis: Utilize the LC-MS/MS method described in Protocol 2 for the sensitive and selective quantification of this compound in the biological matrices. The use of a stable isotope-labeled internal standard for this compound is highly recommended for accurate quantification.

-

Pharmacokinetic Analysis: Determine the pharmacokinetic parameters of this compound, such as Cmax, Tmax, and AUC, to understand its formation and elimination kinetics in vivo.

Quantitative Data and Findings

While extensive quantitative data on the plasma and urine concentrations of this compound are not widely available in the public domain, forced degradation studies under oxidative stress have confirmed its formation.[1] These studies are crucial for identifying potential degradation products that may also be formed as metabolites.

Table 1: Physicochemical Properties of Asenapine and this compound

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| Asenapine | C17H16ClNO | 285.77 | 65576-45-6 |

| This compound | C17H16ClNO2 | 301.77 | 128949-51-9 |

Conclusion and Future Directions

The formation of this compound is a relevant pathway in the oxidative metabolism of Asenapine. While the primary oxidative metabolism is attributed to CYP1A2, the specific roles of CYPs versus FMOs in N-oxidation warrant further investigation using recombinant enzyme systems. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the mechanisms of this compound formation, quantify its presence in biological systems, and ultimately contribute to a more comprehensive understanding of Asenapine's metabolic fate. This knowledge is critical for optimizing therapeutic strategies and ensuring patient safety.

References

-

Madhu, M., et al. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Toxicology International, 31(4), 580-588. [Link]

-

Weber, J., & McCormack, P. L. (2009). Asenapine. CNS drugs, 23(8), 705–716. [Link]

-

Wójcikowski, J., et al. (2020). The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms. Molecules, 25(21), 5189. [Link]

-

van de Wetering-Krebbers, S. F., et al. (2011). Metabolism and excretion of asenapine in healthy male subjects. Drug metabolism and disposition: the biological fate of chemicals, 39(4), 580–590. [Link]

-

Shah, J., et al. (2018). Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. Journal of pharmaceutical analysis, 8(5), 338–345. [Link]

-

Shah, J., et al. (2018). Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. PubMed, 30345149. [Link]

-

Psychopharmacology Institute. (2015). Asenapine (SAPHRIS) Pharmacokinetics. [Link]

-

Wójcikowski, J., et al. (2020). Asenapine and iloperidone decrease the expression of major cytochrome P450 enzymes CYP1A2 and CYP3A4 in human hepatocytes. A significance for drug-drug interactions during combined therapy. Toxicology and applied pharmacology, 406, 115239. [Link]

-

El-Gendy, M. A. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 27(10), 3237. [Link]

-

Citrome, L. (2011). Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism. Expert opinion on drug metabolism & toxicology, 7(1), 71–79. [Link]

-

Wójcikowski, J., et al. (2020). In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug-drug interactions. Pharmacological reports, 72(4), 1039–1049. [Link]

-

Allmpus. This compound. [Link]

-

Synchemia. This compound. [Link]

Sources

- 1. informaticsjournals.co.in [informaticsjournals.co.in]

- 2. mdpi.com [mdpi.com]

- 3. Asenapine and iloperidone decrease the expression of major cytochrome P450 enzymes CYP1A2 and CYP3A4 in human hepatocytes. A significance for drug-drug interactions during combined therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synchemia.com [synchemia.com]

- 7. allmpus.com [allmpus.com]

- 8. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of Asenapine N-Oxide: A Proposed Investigational Framework

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current knowledge gap surrounding the pharmacological activity of Asenapine N-oxide, a potential metabolite of the atypical antipsychotic Asenapine. While the parent compound, Asenapine, has a well-documented and complex pharmacological profile, the contribution of its N-oxide metabolite to its overall therapeutic effect and side-effect profile remains largely uncharted territory. This document serves as a comprehensive framework for elucidating the pharmacological characteristics of this compound, providing theoretical underpinnings and detailed experimental protocols to guide future research in this area.

Introduction: The Metabolic Fate of Asenapine and the Emergence of this compound

Asenapine is an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic action is attributed to its antagonist activity at a wide range of dopamine, serotonin, and adrenergic receptors.[1] Like many pharmaceuticals, asenapine undergoes extensive metabolism in the body, leading to the formation of various metabolites. One such potential metabolite is this compound.[2] While its formation is plausible, public domain literature lacks specific details on its pharmacological activity. It is generally understood that the pharmacological activity of asenapine is primarily due to the parent drug, suggesting that its metabolites may be inactive.[2] However, a thorough characterization is essential to confirm this and to fully understand the drug's disposition and potential for drug-drug interactions.

The metabolic conversion of a tertiary amine, such as in the asenapine molecule, to its N-oxide is a common metabolic pathway, often mediated by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs). This conversion can significantly alter the physicochemical properties of the parent molecule, including its polarity, ability to cross the blood-brain barrier, and its affinity for pharmacological targets. Therefore, a comprehensive investigation into the pharmacological activity of this compound is a critical step in fully delineating the clinical pharmacology of asenapine.

Proposed Research Framework for Characterizing the Pharmacological Activity of this compound

Given the dearth of available data, a systematic investigation is required. The following sections outline a proposed research plan, from initial in vitro screening to potential in vivo studies.

In Vitro Characterization: Receptor Binding and Functional Activity

The foundational step in characterizing any psychoactive compound is to determine its interaction with relevant central nervous system (CNS) receptors.

A broad receptor binding screen is the logical first step to identify potential molecular targets of this compound. This provides a static measure of the compound's affinity for a wide array of receptors.

Experimental Protocol: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors, including dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), adrenergic (α1, α2), and histamine (H1) receptors.

-

Materials:

-

This compound (synthesized and purified)

-

Cell membranes expressing the recombinant human receptors of interest.

-

Specific radioligands for each receptor target (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A).

-

Scintillation cocktail and a scintillation counter.

-

-

Methodology:

-

Incubate varying concentrations of this compound with the receptor-expressing cell membranes and a fixed concentration of the appropriate radioligand.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand via rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Data Presentation: The results should be summarized in a clear, tabular format for easy comparison of binding affinities across different receptors.

Table 1: Hypothetical Receptor Binding Affinity Profile of this compound

| Receptor Target | Ki (nM) |

| Dopamine D1 | >1000 |

| Dopamine D2 | >1000 |

| Dopamine D3 | >1000 |

| Dopamine D4 | >1000 |

| Serotonin 5-HT1A | >1000 |

| Serotonin 5-HT2A | >1000 |

| Serotonin 5-HT2C | >1000 |

| Adrenergic α1 | >1000 |

| Adrenergic α2 | >1000 |

| Histamine H1 | >1000 |

This table presents a hypothetical scenario where this compound shows negligible affinity for the tested receptors. Actual experimental data would replace these values.

Should any significant binding affinity be observed, the next critical step is to determine the functional consequence of this binding – whether this compound acts as an agonist, antagonist, or inverse agonist at these receptors.

Experimental Protocol: In Vitro Functional Assays

-

Objective: To characterize the functional activity of this compound at any receptor for which it demonstrates significant binding affinity.

-

Methodology (Example for a G-protein coupled receptor):

-

Utilize cell lines stably expressing the receptor of interest and engineered to report on downstream signaling events (e.g., via a calcium flux assay using a fluorescent dye like Fluo-4, or a cAMP accumulation assay).

-

Agonist Mode: Apply increasing concentrations of this compound to the cells and measure the signaling response.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound before stimulating them with a known agonist for the receptor. Measure the degree of inhibition of the agonist-induced response.

-

-

Data Analysis: Generate dose-response curves to determine the potency (EC50 or IC50) and efficacy (Emax) of this compound.

Sources

An In-depth Technical Guide to the Receptor Binding Profile of Asenapine and its Metabolite, Asenapine N-Oxide

Abstract

This technical guide provides a comprehensive analysis of the receptor binding profile of the atypical antipsychotic, asenapine. Recognizing that the pharmacological activity of a drug is intrinsically linked to its interaction with its molecular targets, we delve into the high-affinity interactions of asenapine with a broad range of neurotransmitter receptors. This guide will begin by contextualizing the role of asenapine's primary metabolite, asenapine N-oxide, and addressing the current understanding of its pharmacological activity. The core of this document is a detailed exploration of the parent compound's pharmacodynamics, supported by quantitative binding data, detailed experimental protocols for assessing receptor affinity, and illustrations of key signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of asenapine's molecular mechanism of action.

Introduction: Asenapine and the Role of Metabolism

Asenapine is a second-generation (atypical) antipsychotic approved for the treatment of schizophrenia and bipolar I disorder.[1][2] Its therapeutic efficacy is attributed to a complex pharmacodynamic profile, characterized by potent antagonism at multiple dopamine, serotonin, adrenergic, and histamine receptors.[3] Like most pharmaceuticals, asenapine undergoes extensive metabolism in the body, primarily through direct glucuronidation via UGT1A4 and oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP1A2.[3][4]

One of the metabolic pathways results in the formation of this compound.[5] A critical question for drug development professionals is whether major metabolites are pharmacologically active, as this can influence the drug's overall therapeutic window and side-effect profile. Current literature suggests that asenapine is converted into multiple inactive metabolites.[3] Consequently, there is a notable scarcity of published data specifically detailing the receptor binding profile of this compound. The prevailing understanding is that the parent compound, asenapine, is responsible for the observed clinical effects.

Therefore, this guide will first address the metabolic fate of asenapine and then focus on the well-documented, therapeutically relevant receptor binding profile of the parent drug. We will explore the methodologies used to generate these data, providing a framework for similar investigations.

The Receptor Binding Profile of Asenapine

Asenapine is distinguished by a unique receptor signature, with high affinity across several receptor families.[6] Unlike many other antipsychotics, it demonstrates a higher affinity for various serotonin receptor subtypes than for the dopamine D2 receptor.[1][6] This profile is believed to contribute to its "atypical" properties, such as a lower incidence of extrapyramidal symptoms.[7] Furthermore, asenapine has negligible affinity for muscarinic cholinergic receptors, which predicts a low burden of anticholinergic side effects like dry mouth and constipation.[6][7][8]

The quantitative binding affinities for asenapine at key human receptors are summarized in the table below. The data are presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Receptor Family | Receptor Subtype | Binding Affinity (pKi) | Reference |

| Serotonin | 5-HT1A | 8.6 | [6] |

| 5-HT1B | 8.4 | [6] | |

| 5-HT2A | 10.2 | [6] | |

| 5-HT2B | 9.8 | [6] | |

| 5-HT2C | 10.5 | [6] | |

| 5-HT5A | 8.8 | [6] | |

| 5-HT6 | 9.6 | [6] | |

| 5-HT7 | 9.9 | [6] | |

| Dopamine | D1 | 8.9 | [6] |

| D2 | 8.9 | [6] | |

| D3 | 9.4 | [6] | |

| D4 | 9.0 | [6] | |

| Adrenergic | α1 | 8.9 | [6] |

| α2A | 8.9 | [6] | |

| α2B | 9.5 | [6] | |

| α2C | 8.9 | [6] | |

| Histamine | H1 | 9.0 | [6] |

| H2 | 8.2 | [6] | |

| Muscarinic | M1 | < 5.0 | [6][8] |

Field-Proven Insights:

-

Atypicality: The very high affinity for the 5-HT2A receptor relative to the D2 receptor (pKi 10.2 vs. 8.9) is a hallmark of atypical antipsychotics, thought to mitigate motor side effects and potentially improve negative symptoms and cognitive deficits.[9]

-

Sedation & Orthostasis: High affinity for histamine H1 (pKi 9.0) and α1-adrenergic (pKi 8.9) receptors are predictive of asenapine's potential to cause sedation and orthostatic hypotension, respectively.[1][7]

-

Cognitive and Mood Effects: Antagonism at 5-HT2C and 5-HT7 receptors is an area of clinical interest, with preclinical data suggesting potential benefits for cognition and mood.[1]

Methodologies for Characterizing Receptor-Ligand Interactions

Determining the binding profile of a compound like asenapine requires robust and validated experimental techniques. The two primary pillars of this characterization are radioligand binding assays, to quantify affinity, and functional assays, to determine the pharmacological nature of the interaction (e.g., antagonist vs. agonist).

Radioligand Binding Assays: Quantifying Affinity

The gold standard for determining the binding affinity (Ki) of a test compound is the competitive radioligand binding assay.[10][11] This technique measures the ability of a non-radioactive test compound (the "competitor," e.g., asenapine) to displace a radioactive ligand ("radioligand") that is known to bind with high affinity and specificity to the target receptor.

Causality Behind Experimental Choices: The choice of radioligand is critical; it must be highly specific for the target receptor to ensure that the displacement curve accurately reflects interaction at that site alone. The concentration of the radioligand is typically set at or near its dissociation constant (Kd) to provide an optimal window for competition. The entire system is self-validating: by running a saturation binding experiment first with just the radioligand, one can determine its Kd and the receptor density (Bmax), ensuring the integrity of the receptor preparation before proceeding with competitive assays.

-

Membrane Preparation:

-

Harvest cells expressing the human recombinant receptor of interest or dissect the relevant tissue region (e.g., rat striatum for D2 receptors).

-

Homogenize the cells/tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2) using a Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer, and determine the protein concentration using a standard method like the BCA assay.

-

-

Assay Incubation:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of the membrane preparation (containing 10-100 µg of protein).

-

50 µL of the test compound (e.g., asenapine) at various concentrations (typically a 10-point, 3-fold serial dilution).

-

50 µL of the specific radioligand at a fixed concentration (near its Kd).

-

-

Include control wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known non-radioactive ligand to saturate the target receptors).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes but allows the unbound radioligand to pass through.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Dry the filters and add a scintillation cocktail.

-

Quantify the radioactivity trapped on each filter using a scintillation counter (e.g., a MicroBeta counter).

-

-

Data Analysis:

-

Calculate "specific binding" for each well by subtracting the average non-specific binding from the total binding.

-

Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Functional Assays: Determining Mechanism of Action

While binding assays reveal affinity, they do not indicate whether a compound activates (agonist), blocks (antagonist), or deactivates (inverse agonist) the receptor. Functional assays are required to determine this.[13] Since most of asenapine's targets are G-protein coupled receptors (GPCRs), common functional assays measure the downstream consequences of receptor activation, such as the generation of second messengers (e.g., cAMP, IP3, Ca2+).[14] For example, the 5-HT2A receptor couples to the Gq protein, and its activation leads to an increase in intracellular calcium.

Causality Behind Experimental Choices: To test for antagonist activity, a functional assay is run in the presence of a known agonist for the receptor. The test compound is added at increasing concentrations, and its ability to inhibit the agonist-induced signal is measured. This provides a functional measure of potency (often expressed as a pA2 or KB value), which should correlate with the binding affinity (Ki) if the compound is a simple competitive antagonist. This cross-validation between binding and functional data is a hallmark of a robust pharmacological characterization.

Conclusion

The therapeutic profile of asenapine is a direct consequence of its intricate and unique receptor binding signature. It acts as a high-affinity antagonist at a wide array of serotonin, dopamine, adrenergic, and histamine receptors, while notably sparing muscarinic receptors. This multi-receptor action is fundamental to its efficacy in treating complex psychiatric disorders. While asenapine is extensively metabolized to several compounds, including this compound, the current body of evidence indicates that these metabolites are pharmacologically inactive. Therefore, the receptor binding profile of the parent drug, as detailed in this guide, remains the critical determinant of its clinical activity. The methodologies described herein—radioligand binding and functional assays—represent the cornerstone of modern pharmacodynamic research, providing the essential data that bridge molecular interactions with therapeutic outcomes.

References

-

Stoner, S. C., & Ratti, E. (2011). Asenapine review, part I: Chemistry, receptor affinity profile, pharmacokinetics and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 7(12), 1517-1527. [Link]

-

National Center for Biotechnology Information. (n.d.). Asenapine. In PubChem. Retrieved January 25, 2026, from [Link]

-

Vassilis, G., & Athanasios, D. (2017). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Neuropharmacology, 15(8), 1153-1164. [Link]

-

Shahid, M., Walker, G. B., Zorn, S. H., & Wong, E. H. (2009). Asenapine: a novel psychopharmacologic agent with a unique human receptor signature. Journal of Psychopharmacology, 23(1), 65-73. [Link]

-

ResearchGate. (n.d.). Chemical structure and receptor binding affinity of asenapine. [Image]. Retrieved January 25, 2026, from [Link]

-

Wikipedia contributors. (n.d.). Lurasidone. In Wikipedia. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Receptor binding profile of asenapine. [Image]. Retrieved January 25, 2026, from [Link]

-

Huang, M., He, J., Wang, H., Li, K., & Meltzer, H. Y. (2008). Asenapine increases dopamine, norepinephrine, and acetylcholine efflux in the rat medial prefrontal cortex and hippocampus. Neuropsychopharmacology, 33(10), 2533-2546. [Link]

-

Guzmán, F. (2014). Mechanism of Action and Pharmacodynamics of Asenapine. Psychopharmacology Institute. [Link]

-

Citrome, L. (2011). Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism. Expert opinion on drug metabolism & toxicology, 7(12), 1517-1527. [Link]

-

Wikipedia contributors. (n.d.). Haloperidol. In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Franberg, O., Marcus, M. M., & Svensson, T. H. (2009). Asenapine elevates cortical dopamine, noradrenaline and serotonin release. Evidence for activation of cortical and subcortical dopamine systems by different mechanisms. Psychopharmacology, 203(4), 757-769. [Link]

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 25, 2026, from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 25, 2026, from [Link]

-

van de Wetering-Krebbers, S. F., van den Wildenberg, H. M., & Peeters, P. A. (2011). Metabolism and excretion of asenapine in healthy male subjects. Drug metabolism and disposition, 39(4), 580-590. [Link]

-

Zhou, Y., Meng, J., Xu, C., & Liu, J. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology, 9, 611443. [Link]

-

Psychopharmacology Institute. (2015). Asenapine (SAPHRIS) Pharmacokinetics. Retrieved January 25, 2026, from [Link]

-

Urbano, R., Leff, P., & Watson, C. (2013). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in molecular biology (Clifton, N.J.), 958, 133-146. [Link]

-

Tarazi, F. I., & Riva, M. A. (2008). Differential regional and dose-related effects of asenapine on dopamine receptor subtypes. Psychopharmacology, 197(4), 649-657. [Link]

-

ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. Retrieved January 25, 2026, from [Link]

-

ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved January 25, 2026, from [Link]

-

Creative Biolabs. (n.d.). GPCR targeted Functional Assay Services. Retrieved January 25, 2026, from [Link]

-

Zhang, L. L., & Zhao, J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-10. [Link]

-

Wikipedia contributors. (n.d.). Asenapine. In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Zhang, L. L., & Zhao, J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-10. [Link]

-

Reynolds, G. P. (2011). Receptor mechanisms of antipsychotic drug action in bipolar disorder - focus on asenapine. Therapeutic advances in psychopharmacology, 1(6), 197-204. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. Asenapine increases dopamine, norepinephrine, and acetylcholine efflux in the rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biophysics-reports.org [biophysics-reports.org]

- 11. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

The Enzymatic Architects of Asenapine N-Oxide: A Deep Dive into the Role of Cytochrome P450

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the enzymatic processes governing the formation of asenapine N-oxide, a primary metabolite of the atypical antipsychotic asenapine. We will delve into the intricate roles of Cytochrome P450 (CYP) enzymes in this critical metabolic pathway, offering insights grounded in established scientific literature to support drug development and clinical pharmacology research.

Introduction to Asenapine and its Metabolic Fate

Asenapine is an atypical antipsychotic utilized in the management of schizophrenia and bipolar I disorder. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is largely dictated by its extensive metabolism in the liver. The biotransformation of asenapine yields multiple metabolites, with this compound being one of the four primary products alongside N-desmethylasenapine, 11-hydroxy-asenapine, and asenapine N-glucuronide.[1] Understanding the specific enzymes responsible for each metabolic pathway is paramount for predicting drug-drug interactions, inter-individual variability in response, and overall safety.

The Central Role of Cytochrome P450 Enzymes in Asenapine Metabolism

The Cytochrome P450 superfamily of enzymes, primarily located in the liver, plays a pivotal role in the phase I metabolism of a vast array of xenobiotics, including asenapine.[2] In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have consistently identified CYP1A2 as the principal enzyme responsible for the overall metabolism of asenapine.[3][4][5] To a lesser extent, CYP3A4 and CYP2D6 also contribute to its biotransformation.[4]

The metabolic landscape of asenapine is dominated by two major pathways: direct glucuronidation and oxidative metabolism.[6] The oxidative metabolism, mediated by CYP enzymes, primarily involves N-demethylation.[1] However, the formation of this compound represents a significant oxidative pathway that warrants specific investigation.

Unraveling the Formation of this compound

While the involvement of CYP enzymes in the overall metabolism of asenapine is well-documented, the specific isoform(s) responsible for the N-oxidation pathway are not as explicitly detailed in publicly available literature. N-oxidation reactions can be catalyzed by both CYP enzymes and another class of enzymes known as flavin-containing monooxygenases (FMOs).[7][8] FMOs are known to catalyze the N-oxidation of a variety of xenobiotics containing nucleophilic nitrogen atoms.[9]

For many compounds, FMOs are the predominant enzymes responsible for N-oxidation, while CYPs are more inclined towards N-dealkylation.[9] In the case of the atypical antipsychotic olanzapine, for instance, flavin-containing monooxygenase 3 (FMO3) has been identified as a major contributor to the formation of its N-oxide metabolite.[10]

Given the structural similarities and metabolic profiles of atypical antipsychotics, it is plausible that FMOs, particularly FMO3 which is the most abundant FMO in the adult human liver, could play a significant role in this compound formation. However, direct experimental evidence from in vitro studies with recombinant human FMOs and specific inhibitors is necessary to definitively confirm this hypothesis and to quantify the relative contributions of FMOs and CYPs to this specific metabolic pathway of asenapine.

A study on the metabolism and excretion of asenapine in healthy male subjects identified this compound in combination with 10,11-hydroxylations followed by conjugations as an excretory metabolite, suggesting a complex downstream metabolic fate for the N-oxide metabolite.[6]

Experimental Methodologies for Elucidating Enzyme Contributions

To definitively identify the enzymes responsible for this compound formation, a series of in vitro experiments are essential. These protocols are designed to be self-validating by employing multiple, complementary approaches.

Incubation with Human Liver Microsomes (HLMs)

-

Objective: To confirm the formation of this compound in a metabolically competent system containing a full complement of CYP and FMO enzymes.

-

Protocol:

-

Prepare an incubation mixture containing pooled HLMs, asenapine, and an NADPH-generating system in a suitable buffer.

-

Incubate at 37°C for a specified time course.

-

Terminate the reaction and analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.

-

Include appropriate controls (e.g., incubations without NADPH, without asenapine, and without HLMs) to ensure the observed metabolite formation is enzymatic and substrate-dependent.

-

Reaction Phenotyping with Recombinant Human CYP and FMO Enzymes

-

Objective: To identify the specific CYP and FMO isoforms capable of catalyzing asenapine N-oxidation.

-

Protocol:

-

Incubate asenapine individually with a panel of recombinant human CYP enzymes (including CYP1A2, CYP3A4, CYP2D6, and other relevant isoforms) and FMO enzymes (particularly FMO3).

-

Each incubation should contain the respective enzyme, asenapine, and the appropriate cofactor (NADPH for CYPs and FMOs).

-

Analyze the formation of this compound by LC-MS/MS.

-

The relative activity of each enzyme can be determined by comparing the rates of metabolite formation.

-

Chemical Inhibition and Correlation Analysis in HLMs

-

Objective: To confirm the involvement of specific enzyme families in this compound formation within the complex environment of HLMs.

-

Protocol:

-

Chemical Inhibition:

-

Pre-incubate HLMs with selective chemical inhibitors for major CYP isoforms (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4, quinidine for CYP2D6) and for FMOs (e.g., methimazole).

-

Initiate the metabolic reaction by adding asenapine and NADPH.

-

A significant reduction in the formation of this compound in the presence of a specific inhibitor points to the involvement of that enzyme.

-

-

Correlation Analysis:

-

Incubate asenapine with a panel of individual human liver microsomes from different donors with known CYP and FMO activities.

-

Correlate the rate of this compound formation with the activity of specific CYP and FMO isoforms across the donor panel. A strong correlation suggests a primary role for that enzyme.

-

-

Data Presentation and Visualization

Table 1: Key Enzymes in Asenapine Metabolism

| Metabolic Pathway | Primary Enzyme(s) | Minor Enzyme(s) |

| Overall Metabolism | CYP1A2[3][4][5] | CYP3A4, CYP2D6[4] |

| N-Demethylation | CYP1A2[1] | CYP3A4, CYP2D6[1] |

| N-Oxidation | To be definitively determined (Potentially CYP and/or FMO enzymes) | |

| Glucuronidation | UGT1A4 |

Diagrams

Asenapine Metabolism Overview

Caption: Primary metabolic pathways of asenapine.

Experimental Workflow for Enzyme Identification

Caption: Workflow for identifying enzymes in asenapine N-oxidation.

Conclusion and Future Directions

The formation of this compound is a key metabolic pathway for asenapine. While the overarching role of CYP1A2 in asenapine's metabolism is well-established, the specific enzymatic contributions to N-oxidation require further dedicated investigation. The potential involvement of flavin-containing monooxygenases, in addition to Cytochrome P450 enzymes, presents a compelling avenue for future research. A definitive understanding of the roles of both CYP and FMO enzymes in this compound formation will provide a more complete picture of its metabolic fate, ultimately aiding in the optimization of its clinical use and the development of safer and more effective therapeutic strategies.

References

- Rendić, S., & Guengerich, F. P. (2021). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. Archives of Toxicology, 95(5), 1537–1731.

- Daniel, W. A., Wójcikowski, J., & Palucha-Poniewiera, A. (2020). Asenapine and iloperidone decrease the expression of major cytochrome P450 enzymes CYP1A2 and CYP3A4 in human hepatocytes. A significance for drug-drug interactions during combined therapy. Toxicology and Applied Pharmacology, 407, 115239.

- Wójcikowski, J., Basińska-Ziobroń, A., & Daniel, W. A. (2020). In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug-drug interactions. Pharmacological Reports, 72(2), 499–508.

- Sim, S. C., & Ingelman-Sundberg, M. (2022). Oxidation of Antipsychotics. International Journal of Molecular Sciences, 23(10), 5655.

- van de Wetering-Krebbers, S. F., van den Oetelaar, M. E., Jacobs, P. L., & Peeters, P. A. (2011). Metabolism and excretion of asenapine in healthy male subjects. Drug Metabolism and Disposition, 39(4), 580–590.

- Ring, B. J., Binkley, S. N., Roskos, L. K., & Wrighton, S. A. (1996). Flavin-containing monooxygenase-mediated N-oxidation of the M(1)-muscarinic agonist xanomeline. Drug Metabolism and Disposition, 24(1), 63–69.

- Dixit, A., & Lang, M. (2017). N- and S-Oxidation Model of the Flavin-containing Monooxygenases. Optibrium.

-

BioIVT. (n.d.). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. Retrieved from [Link]

- Wagmann, L., & Maurer, H. H. (2016). What is the contribution of human FMO3 in the N-oxygenation of selected therapeutic drugs and drugs of abuse?. Toxicology Letters, 258, 55–65.

-

EFSA Supporting Publications. (2018). In vitro comparative metabolism studies to identify metabolites using hepatocytes. Retrieved from [Link]

- Daniel, W. A., & Wójcikowski, J. (2021). The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms. Pharmaceuticals, 14(7), 629.

-

BioIVT. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

- Wójcikowski, J., & Daniel, W. A. (2020). The influence of asenapine on the activity of CYP1A2 measured as a rate of caffeine 3-N-demethylation.

- Alfaki, M., Salih, M., Babkir, A., & Taha, M. (2024).

- Daniel, W. A., & Wójcikowski, J. (2021). The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms. PubMed Central.

- Cashman, J. R. (2008). Some distinctions between flavin-containing and cytochrome P450 monooxygenases. Toxicology and Applied Pharmacology, 233(2), 187–195.

- Dixit, A., & Lang, M. (2017). N- and S-oxidation model of the flavin-containing monooxygenases. Optibrium.

- Kittanakom, S., et al. (2015). In Vitro Characterization of the Human Liver Microsomal Kinetics and Reaction Phenotyping of Olanzapine Metabolism. Drug Metabolism and Disposition, 43(12), 1847–1856.

- Slieker, R. C., et al. (2023). Evaluation of Human Hepatocyte Drug Metabolism Carrying High-Risk or Protection-Associated Liver Disease Genetic Variants. International Journal of Molecular Sciences, 24(17), 13401.

- Horn, J. R., & Hansten, P. D. (2007). Get to Know an Enzyme: CYP1A2. Pharmacy Times.

- Taylor & Francis. (n.d.). Flavin-containing monooxygenase – Knowledge and References.

- Wang, Y., et al. (2022). Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. International Journal of Molecular Sciences, 23(23), 14757.

- Cashman, J. R., Park, S. B., Yang, Z. C., Wrighton, S. A., Jacob, P., 3rd, & Benowitz, N. L. (1992). Metabolism of nicotine by human liver microsomes: stereoselective formation of trans-nicotine N'-oxide. Chemical Research in Toxicology, 5(5), 639–646.

Sources

- 1. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidation of Antipsychotics [mdpi.com]

- 3. Asenapine and iloperidone decrease the expression of major cytochrome P450 enzymes CYP1A2 and CYP3A4 in human hepatocytes. A significance for drug-drug interactions during combined therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. optibrium.com [optibrium.com]

- 8. optibrium.com [optibrium.com]

- 9. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Characterization of the Human Liver Microsomal Kinetics and Reaction Phenotyping of Olanzapine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Imperative of Impurity Profiling in Asenapine Development

Asenapine is an atypical antipsychotic agent highly effective in the management of schizophrenia and bipolar I disorder.[1][2] Its unique pharmacological profile, acting as an antagonist at a wide range of serotonin, dopamine, adrenergic, and histamine receptors, has established it as a valuable therapeutic option.[1][3] As with any pharmaceutical active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product. Process-related impurities, which can arise during the synthesis of the API, require rigorous identification, characterization, and control to meet stringent regulatory standards.[4]

This technical guide provides an in-depth exploration of Asenapine N-oxide, a known process-related impurity and degradation product of Asenapine.[4] We will delve into the mechanistic basis of its formation, present a comprehensive overview of its analytical characterization, and discuss practical, field-proven strategies for its control during the manufacturing process. This document is intended for researchers, scientists, and drug development professionals engaged in the development, manufacturing, and quality control of Asenapine.

Formation of this compound: A Mechanistic Perspective

This compound is primarily formed through the oxidation of the tertiary amine group within the pyrrolidine ring of the Asenapine molecule.[5] This transformation can occur both as a process-related impurity during synthesis and as a degradation product under oxidative stress conditions.[4]

Chemical Structure of Asenapine and this compound

To understand the formation of this compound, it is essential to first visualize the structures of the parent molecule and its N-oxide derivative.

Mechanism of N-Oxidation

The formation of this compound is a classic example of tertiary amine oxidation. This reaction is typically mediated by oxidizing agents that may be present during the synthesis or through exposure to oxidative conditions during storage or handling.

Common oxidizing agents capable of converting tertiary amines to their corresponding N-oxides include:

-

Hydrogen Peroxide (H₂O₂): A common and potent oxidizing agent that can be present as a reagent or a byproduct in certain chemical transformations.

-

Peroxy Acids (e.g., m-CPBA): While highly effective, their use is less common in large-scale pharmaceutical manufacturing due to safety and cost considerations.

-

Ozone (O₃) and other Radical Species: Exposure to atmospheric oxygen and light can generate radical species that can initiate oxidation.

The generally accepted mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine onto the electrophilic oxygen of the oxidizing agent.

During the synthesis of Asenapine, specific steps that involve oxidizing conditions or the use of reagents that could generate peroxides should be carefully evaluated as potential sources of this compound formation. For instance, certain purification or work-up procedures, if not properly controlled, could introduce oxidative environments.

Analytical Characterization of this compound

The unequivocal identification and quantification of this compound require a combination of advanced analytical techniques. A multi-faceted approach ensures the development of a robust and reliable analytical method suitable for routine quality control.

Chromatographic Separation: A High-Resolution UPLC Method

A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is essential for the separation of this compound from the parent drug and other process-related impurities. A reported method successfully separates this compound from Asenapine and other known impurities.[4]

Table 1: Chromatographic Parameters for the Separation of Asenapine and its Impurities

| Parameter | Condition |

| Column | Acquity BEH Shield RP18 (1.7 µm, 2.1 mm x 100 mm) |

| Mobile Phase A | 0.01 M Potassium dihydrogen phosphate buffer with tetra-n-butyl ammonium hydrogen sulphate (pH 2.2) |

| Mobile Phase B | Water:Acetonitrile:Methanol (10:50:40 v/v/v) |

| Flow Rate | 0.2 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 35 °C |

Under these conditions, this compound typically elutes after the parent Asenapine peak, with a relative retention time (RRT) of approximately 1.10.[4]

Mass Spectrometry: Unraveling the Molecular Identity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the definitive identification of this compound. In forced degradation studies, a degradation product (DP 3) corresponding to this compound has been characterized.[5]

Table 2: Mass Spectrometric Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₆ClNO₂ | [5] |

| Observed m/z [M+H]⁺ | 302.09 | [5] |

| Calculated Monoisotopic Mass | 301.09 |

The fragmentation pattern of the [M+H]⁺ ion of this compound in MS/MS experiments provides further structural confirmation. Key fragmentation pathways would involve the loss of the oxygen atom, neutral losses from the pyrrolidine ring, and cleavages of the dibenzo-oxepino backbone. A detailed analysis of the fragmentation pattern can differentiate this compound from other potential isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Expected ¹H NMR Spectral Changes:

-

Downfield Shift of Protons Alpha to the N-oxide: The protons on the carbons directly attached to the nitrogen atom in the pyrrolidine ring are expected to experience a significant downfield shift due to the deshielding effect of the electronegative oxygen atom.

-

Changes in Coupling Constants: The conformational changes in the pyrrolidine ring upon N-oxidation may lead to alterations in the coupling constants of the adjacent protons.

Expected ¹³C NMR Spectral Changes:

-

Downfield Shift of Carbons Alpha to the N-oxide: Similar to the protons, the alpha carbons will be deshielded and exhibit a downfield shift.

-

Smaller Shifts for Beta and Gamma Carbons: The carbons further away from the N-oxide group will experience smaller, less predictable shifts.

For definitive structural confirmation, the isolation of the this compound impurity followed by comprehensive 1D and 2D NMR experiments (COSY, HSQC, HMBC) would be the gold standard.

Regulatory Context and Control Strategies

The control of process-related impurities like this compound is governed by international regulatory guidelines, primarily the ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines. These guidelines establish thresholds for reporting, identification, and qualification of impurities.

ICH Thresholds for Impurity Control

The acceptable limits for impurities are determined based on the maximum daily dose of the drug. For an impurity like this compound, which is a process-related impurity and a degradation product, its levels must be controlled within the limits specified by ICH.

Table 3: ICH Q3A/Q3B Thresholds

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

TDI: Total Daily Intake

It is crucial to develop analytical methods with a limit of quantification (LOQ) below the reporting threshold to accurately monitor and control the levels of this compound.

Field-Proven Control Strategies

A robust control strategy for this compound involves a multi-pronged approach encompassing process optimization, in-process controls, and final API specification.

-

Raw Material Control: Scrutinize all raw materials and reagents used in the Asenapine synthesis for the presence of oxidizing agents or precursors that could lead to N-oxide formation.

-

Process Parameter Optimization:

-

Temperature Control: Avoid excessive temperatures during reaction and work-up steps, as higher temperatures can accelerate oxidation reactions.

-

Atmosphere Control: Conduct sensitive reaction steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

-

Reagent Stoichiometry: Carefully control the stoichiometry of any oxidizing or reducing agents used in the synthesis to prevent unwanted side reactions.

-

-

In-Process Controls (IPCs): Implement IPCs at critical stages of the manufacturing process to monitor the formation of this compound. This allows for early detection and corrective action.

-

Purification Procedures: Develop and validate effective purification methods, such as crystallization or chromatography, to remove or reduce the levels of this compound in the final API.

-

Forced Degradation Studies: Conduct comprehensive forced degradation studies under oxidative stress conditions (e.g., exposure to H₂O₂) to understand the degradation pathway and confirm the stability-indicating nature of the analytical method.[5]

-

Specification Setting: Establish a clear and justified specification for this compound in the final drug substance, in line with ICH guidelines and supported by toxicological data if necessary.

Conclusion: A Proactive Approach to Impurity Management

This compound represents a critical process-related impurity and degradation product in the manufacturing of Asenapine. A thorough understanding of its formation mechanism, coupled with robust analytical characterization and a well-defined control strategy, is paramount to ensuring the quality, safety, and efficacy of the final drug product. By adopting a proactive and scientifically driven approach to impurity profiling, pharmaceutical manufacturers can confidently navigate the complexities of drug development and deliver high-quality medicines to patients. This guide provides a foundational framework for researchers and scientists to effectively manage this compound, thereby upholding the principles of scientific integrity and regulatory compliance.

References

-

Kumar, N., Sangeetha, D., & Kalyanraman, L. (2017). Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. IOP Conference Series: Materials Science and Engineering, 263(2), 022029. [Link]

-

National Center for Biotechnology Information. "Asenapine." PubChem Compound Summary for CID 163091. [Link]

-

Madhu, C., et al. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Toxicology International, 31(4). [Link]

-

European Medicines Agency. (2006). ICH Q3B (R2) Impurities in New Drug Products. [Link]

-

European Medicines Agency. (2006). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

-

Food and Drug Administration. (2009). Chemistry Review(s) for Asenapine Maleate. [Link]

-

Wikipedia. "Asenapine." [Link]

-

Patel, R. B., et al. (2021). Determination of Asenapine Maleate in Pharmaceutical and Biological Matrices: A Critical Review of Analytical Techniques over the Past Decade. Critical Reviews in Analytical Chemistry, 51(7), 644-663. [Link]

-

Shah, P. N., & Singh, S. (2017). A review on impurity profiling of pharmaceutical drugs. Journal of Pharmaceutical Analysis, 7(5), 277-285. [Link]

-

Szcześniak, P., Staszewska-Krajewska, O., & Mlynarski, J. (2019). Asymmetric total synthesis of (+)-asenapine. Organic & Biomolecular Chemistry, 17(13), 3225-3231. [Link]

-

Citrome, L. (2009). Asenapine for schizophrenia and bipolar disorder: a review of the efficacy and safety profile for this newly approved sublingually absorbed second-generation antipsychotic. International Journal of Clinical Practice, 63(11), 1645-1663. [Link]

Sources

- 1. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Asenapine - Wikipedia [en.wikipedia.org]

- 3. Asenapine for schizophrenia and bipolar disorder: a review of the efficacy and safety profile for this newly approved sublingually absorbed second-generation antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. informaticsjournals.co.in [informaticsjournals.co.in]

Physicochemical Characterization of Asenapine N-Oxide

An In-depth Technical Guide

Foreword

As a Senior Application Scientist, I've seen firsthand how a comprehensive understanding of a drug substance's impurities and metabolites is not merely a regulatory hurdle, but the very foundation of robust drug development. Asenapine, a critical atypical antipsychotic, is no exception. Its N-oxide, a product of both metabolism and oxidative degradation, presents a unique analytical challenge. Simply detecting its presence is insufficient; we must fully characterize it to understand its potential impact on safety, efficacy, and stability.

This guide is structured to walk you through a logical, field-proven workflow for the complete physicochemical characterization of Asenapine N-Oxide. We will move beyond rote procedures to explore the causality behind our experimental choices—why a specific chromatographic column is selected, what spectral shifts we anticipate and why, and how each piece of data contributes to a holistic understanding of the molecule. The protocols herein are designed as self-validating systems, ensuring the integrity and trustworthiness of your findings. Let us begin.

Chapter 1: The Significance of this compound

Asenapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic action is primarily due to the parent drug.[3] However, like all xenobiotics, asenapine undergoes metabolic transformation and is susceptible to degradation. One of the key species arising from these processes is this compound.

-

As a Metabolite: While direct glucuronidation and N-demethylation are major metabolic routes for asenapine, oxidative metabolism via cytochrome P450 enzymes (specifically CYP1A2) is also a primary pathway.[2][3] The formation of an N-oxide is a common oxidative fate for tertiary amines like asenapine.

-

As a Degradation Product: Forced degradation studies, which are essential for establishing the stability-indicating nature of analytical methods, have unequivocally shown that asenapine degrades to form this compound under oxidative stress conditions (e.g., exposure to hydrogen peroxide).[4][5]

Therefore, this compound is a critical impurity that must be monitored and controlled in both the drug substance and the final drug product. Its physicochemical properties directly influence the ability to develop suitable analytical methods for its separation and quantification, and a thorough characterization is essential for regulatory compliance and ensuring patient safety.

Chapter 2: Generation and Isolation of a Reference Standard

A prerequisite for any detailed characterization is the availability of a pure reference standard. While this compound can be custom synthesized, it is often practical to generate it in the laboratory via controlled degradation of the parent drug, followed by purification. This process itself provides valuable insight into the molecule's stability.

Protocol 2.1: Controlled Oxidative Synthesis

Causality: This protocol uses 30% hydrogen peroxide, a common and effective oxidizing agent for generating N-oxides from tertiary amines. The reaction is performed at a controlled temperature to minimize the formation of other, more aggressive degradation products. The choice to quench the reaction with sodium bisulfite is critical for safely and effectively neutralizing the excess peroxide before downstream processing.

-

Dissolution: Dissolve 1.0 g of Asenapine maleate in 50 mL of methanol.

-

Oxidation: While stirring at room temperature (20-25°C), add 5 mL of 30% hydrogen peroxide (H₂O₂) dropwise over 10 minutes.

-

Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. Monitor the conversion of asenapine to its N-oxide using the UPLC method described in Chapter 3. The goal is to maximize N-oxide formation while minimizing other degradants.

-

Quenching: Once the desired conversion is achieved, cool the reaction mixture in an ice bath and slowly add a 10% aqueous solution of sodium bisulfite until the excess peroxide is neutralized (test with peroxide test strips).

-

Purification: The resulting mixture can be purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column, collecting the fraction corresponding to the this compound peak.

-

Isolation: Evaporate the solvent from the collected fraction under reduced pressure to yield the isolated this compound.

-

Confirmation: Confirm the identity of the isolated material using LC-MS, as detailed in Chapter 4.

Chapter 3: Chromatographic Identity and Purity Assessment

Chromatography is the cornerstone of separating and quantifying this compound. A validated, stability-indicating method is required to resolve the N-oxide from the parent drug and all other potential process impurities and degradants.

Expertise & Experience: The primary challenge in separating asenapine and its N-oxide lies in their structural similarity and differing polarity. The N-oxide is significantly more polar than the parent compound. A standard C18 column may provide inadequate retention for the N-oxide, leading to poor resolution from the void volume or other early-eluting impurities. The selection of a BEH Shield RP18 column is a deliberate choice; its embedded polar group provides enhanced retention for polar basic compounds and shields the analyte from surface silanols, resulting in excellent peak symmetry and resolution.[4] The use of an ion-pairing agent, such as tetra-n-butyl ammonium hydrogen sulfate, is another expert technique to improve the retention and separation of basic analytes like desmethyl asenapine from the main asenapine peak.[4]

Diagram 3.1: UPLC Method Development Workflow

Caption: UPLC workflow for this compound analysis.

Protocol 3.1: UPLC Method for Separation of Asenapine and its Impurities

This protocol is adapted from a validated method for the determination of asenapine and its related impurities.[4]

-

Chromatographic System: Waters Acquity UPLC H-Class or equivalent.

-

Column: Acquity BEH Shield RP18, 1.7 µm, 2.1 mm x 100 mm.

-

Column Temperature: 35 °C.

-

UV Detection: 228 nm.[4]

-

Injection Volume: 2 µL.

-

Flow Rate: 0.2 mL/min.

-

Mobile Phase A: 0.01M Potassium dihydrogen phosphate with tetra-n-butyl ammonium hydrogen sulfate, pH adjusted to 2.2.

-

Mobile Phase B: Water, acetonitrile, and methanol in a ratio of 10:50:40 (v/v/v).

-

Gradient Program:

Time (min) % B 0 5 7 5 22 20 35 50 38 50 39 90 44 90 45 5 | 62 | 5 |

-

System Suitability: The method should demonstrate a resolution of >2.0 between the asenapine peak and its closest eluting impurity (desmethyl asenapine). The relative retention time (RRT) for this compound is approximately 1.10 (relative to asenapine at 1.00).[4]

Chapter 4: Spectroscopic and Structural Elucidation

Once chromatographically pure, the definitive structure of the isolated compound must be confirmed. A combination of mass spectrometry and NMR spectroscopy provides unequivocal proof of identity.

Mass Spectrometry (MS)

Causality: High-resolution mass spectrometry (HRMS), typically coupled with liquid chromatography (LC-MS), is the gold standard for confirming the elemental composition of a molecule. For this compound, we expect a mass shift of +16 amu compared to asenapine, corresponding to the addition of a single oxygen atom. The fragmentation pattern (MS/MS) provides a fingerprint that confirms the location of this modification.

-

Expected Observation:

-

Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is recommended for its high mass accuracy.

-

Protocol:

-

Infuse the purified sample directly or analyze via LC-MS using the UPLC method from Chapter 3.

-

Acquire full scan data in positive electrospray ionization (ESI+) mode to observe the protonated molecular ion [M+H]⁺ at m/z ≈ 302.09.

-

Perform MS/MS analysis on the precursor ion at m/z 302.09. The fragmentation pattern should be compared to that of asenapine (precursor at m/z 286.09). A characteristic loss of oxygen (16 amu) or hydroxyl radical (17 amu) from the N-oxide precursor, which is absent in the asenapine fragmentation, is strong evidence for the N-oxide structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS confirms the mass and formula, NMR provides the definitive connectivity of the atoms. The formation of the N-oxide bond significantly alters the electronic environment around the nitrogen atom and adjacent protons. This results in predictable downfield shifts (deshielding) in the ¹H NMR spectrum for the N-methyl group and the protons on the carbons alpha to the nitrogen.

-

Expected Spectral Changes (¹H NMR):

-

N-CH₃ Protons: The singlet corresponding to the N-methyl protons in asenapine will shift significantly downfield in the N-oxide due to the electron-withdrawing effect of the oxygen atom.

-

Methylene Protons (adjacent to N): The protons on the carbons directly attached to the nitrogen (the -CH₂- groups in the pyrrole ring) will also experience a downfield shift.

-

-

Protocol:

-

Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent, such as Methanol-d₄ or DMSO-d₆, based on solubility studies.[6]

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

-

Compare the resulting spectra to a reference spectrum of asenapine to confirm the specific shifts associated with N-oxidation.

-

Infrared (IR) and UV-Vis Spectroscopy

-

IR Spectroscopy: The key diagnostic feature in the IR spectrum of this compound would be the appearance of a characteristic N-O stretching vibration, typically found in the range of 950-970 cm⁻¹ for tertiary amine N-oxides. This provides complementary evidence to the MS and NMR data.

-

UV-Vis Spectroscopy: The primary chromophore in asenapine is the dibenzo[b,f]oxepine ring system. The N-oxidation is unlikely to cause a dramatic shift in the λₘₐₓ compared to the parent compound, as the nitrogen is not part of the conjugated system. However, a full UV-Vis scan should be performed in methanol or ethanol to document its absorption profile. The λₘₐₓ for asenapine maleate in ethanol is 270 nm.[3]

Chapter 5: Core Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in formulations and physiological environments.

Diagram 5.1: Physicochemical Characterization Funnel

Caption: A logical workflow for physicochemical characterization.

Table 5.1: Summary of Physicochemical Properties

| Property | Asenapine (Parent Drug Reference) | This compound |

| Chemical Formula | C₁₇H₁₆ClNO[2] | C₁₇H₁₆ClNO₂[6] |

| Molecular Weight | 285.77 g/mol [2] | 301.77 g/mol [6] |

| CAS Number | 65576-45-6[2] | 128949-51-9[6] |

| pKa (protonated base) | 8.6[7] | Expected to be lower than asenapine due to the inductive effect of the N-O bond. |

| Aqueous Solubility | Slightly soluble (Asenapine maleate: 3.7 mg/mL)[7] | Expected to be higher than asenapine due to increased polarity. |

| Organic Solubility | Freely soluble in methanol, ethanol, acetone[7] | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO).[6] |

| Log P | 6.33 (for asenapine base)[3] | Expected to be significantly lower than asenapine due to increased polarity. |

Protocol 5.1: Solubility Determination (Shake-Flask Method)